4-[2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]morpholine
Description
4-[2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a nitro group and a phenylpiperazine moiety
Properties
IUPAC Name |
4-[2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-24(26)19-7-6-18(16-20(19)23-12-14-27-15-13-23)22-10-8-21(9-11-22)17-4-2-1-3-5-17/h1-7,16H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVMAGGGZXUKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]morpholine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the phenylpiperazine group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted morpholine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-[2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylpiperazine moiety can interact with various receptors or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 5-nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Comparison: 4-[2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]morpholine is unique due to its specific substitution pattern and the presence of both a nitro group and a morpholine ring. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
